

Application Note: High-Specificity ELISA for (15-Methionine) Human Gastrin I

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Compound of Interest

Compound Name: (15-Methionine) human gastrin I

Cat. No.: B1645154

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Abstract & Introduction

Target Analyte: (15-Methionine) Human Gastrin I Sequence: pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ Molecular Weight: ~2098 Da Clinical Relevance: Zollinger-Ellison Syndrome (ZES), Gastrinoma, Atrophic Gastritis.[1]

Human Gastrin I (G17-I) is the non-sulfated, amidated heptadecapeptide form of gastrin. It is a potent stimulator of gastric acid secretion.[2] The specific designation "(15-Methionine)" highlights a critical bio-analytical challenge: the Methionine residue at position 15 is highly susceptible to oxidation (forming methionine sulfoxide), which significantly alters the peptide's immunogenicity and biological potency.

This Application Note details a Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) designed to specifically detect the intact, non-oxidized **(15-Methionine) Human Gastrin I**. Unlike competitive assays which may cross-react with C-terminal fragments, this sandwich format ensures specificity for the full-length G17 peptide, distinguishing it from precursors (Big Gastrin/G34) and cholecystokinin (CCK).[1]

Scientific Principle: The "Met-15" Challenge

Specificity and Stability

The core challenge in detecting (15-Methionine) Gastrin I is twofold:

- **Isoform Specificity:** Distinguishing Gastrin I (non-sulfated Tyr12) from Gastrin II (sulfated Tyr12) and G34 (Big Gastrin).
- **Oxidative Instability:** The Met15 residue oxidizes rapidly in plasma ex vivo. Antibodies raised against the native peptide often lose affinity for the oxidized form (Met-O), leading to false negatives.

Experimental Solution:

- **Capture Antibody:** Monoclonal antibody targeting the unique N-terminus of G17 (pGlu-Gly-Pro...).[1]
- **Detection Antibody:** Biotinylated monoclonal antibody targeting the C-terminus (Trp-Met-Asp-Phe-NH₂), specifically screening for the non-sulfated, non-oxidized epitope.[1]
- **Sample Stabilization:** Strict inclusion of protease inhibitors and antioxidants during sample collection.

Assay Mechanism (Sandwich Format)

The assay utilizes a solid-phase sandwich technique.[1] The microtiter plate is pre-coated with the N-terminal specific antibody. Standards and samples are added, and the G17 binds.[3] After washing, a biotinylated C-terminal specific antibody is added, forming a "sandwich." Detection is achieved via Streptavidin-HRP and TMB substrate.[1][4]



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Figure 1: Schematic of the Sandwich ELISA specificity. Note that oxidized forms or extended precursors (G34) are excluded either by the capture or detection specificity.

Materials & Reagents

Critical Reagents

Reagent	Specification	Purpose
Capture Antibody	Mouse mAb anti-Human Gastrin I (N-term)	Binds pGlu-Gly-Pro region; excludes CCK.[1]
Detection Antibody	Biotinylated mAb anti-Human Gastrin I (C-term)	Binds -Met-Asp-Phe-NH ₂ ; critical for Met15 specificity.[1]
Standard	Synthetic (15-Met) Human Gastrin I	Must be lyophilized and stored at -80°C.
Stabilizer	Aprotinin (500 KIU/mL)	Prevents proteolysis of the small peptide.[1]
Antioxidant	Methionine (excess) or Ascorbic Acid	Optional buffer additive to act as an oxygen scavenger.

Buffer Formulations

- Coating Buffer: 50 mM Carbonate/Bicarbonate, pH 9.6.
- Blocking Buffer: PBS + 1% BSA + 5% Sucrose (for stability).
- Assay Diluent: PBS + 0.1% BSA + 0.05% Tween-20 + Aprotinin.[1]
- Wash Buffer: PBS + 0.05% Tween-20 (PBST).[1]

Detailed Protocol

Phase 1: Sample Collection & Preparation (The "Golden Hour")

Reliability starts here. Gastrin is unstable in whole blood.

- Collection: Draw blood into pre-chilled EDTA tubes containing Aprotinin (500 KIU per mL of blood).
 - Note: Do not use Heparin if possible, as it can interfere with certain antibody binding kinetics.
- Separation: Centrifuge immediately at 2,000 x g for 15 minutes at 4°C.
- Storage: Transfer plasma to polypropylene tubes. Flash freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C.
 - Warning: Avoid freeze-thaw cycles.[1][5] Met15 oxidation increases with each cycle.

Phase 2: Assay Procedure

Step 1: Plate Coating (Day -1)

- Dilute Capture Antibody to 2 µg/mL in Coating Buffer.
- Add 100 µL/well to a high-binding 96-well plate (e.g., Nunc Maxisorp).
- Seal and incubate overnight at 4°C.

Step 2: Blocking (Day 0)

- Wash plate 3x with Wash Buffer (300 µL/well).
- Add 200 µL Blocking Buffer per well.
- Incubate for 2 hours at Room Temperature (RT).

Step 3: Standard & Sample Addition

- Reconstitute Standard: Dissolve lyophilized (15-Met) Gastrin I in Assay Diluent to 1000 pg/mL.

- Serial Dilution: Prepare standards: 1000, 500, 250, 125, 62.5, 31.2, 15.6 pg/mL, and Blank (0 pg/mL).
- Sample Loading: Add 100 μ L of Standards and Samples (in duplicate) to wells.
- Incubation: Seal plate. Incubate 2 hours at RT on an orbital shaker (300 rpm).

Step 4: Detection

- Wash plate 4x with Wash Buffer.
- Add 100 μ L of Biotinylated Detection Antibody (0.5 μ g/mL in Assay Diluent).
- Incubate 1 hour at RT (shaking).

Step 5: Signal Development

- Wash plate 4x with Wash Buffer.
- Add 100 μ L Streptavidin-HRP (diluted 1:5000 or as optimized). Incubate 30 mins at RT (protect from light).
- Wash plate 5x with Wash Buffer.
- Add 100 μ L TMB Substrate. Incubate 15-20 mins until blue color develops.
- Add 50 μ L Stop Solution (2N H₂SO₄). Color turns yellow.

Step 6: Read

- Measure Absorbance (OD) at 450 nm (with 620 nm reference correction).

Data Analysis & Validation

Calculation

Construct a Standard Curve using a 4-Parameter Logistic (4-PL) regression.

- X-axis: Concentration (pg/mL) [Log Scale]

- Y-axis: Optical Density (OD 450nm) [Linear Scale]

Acceptance Criteria (QC)

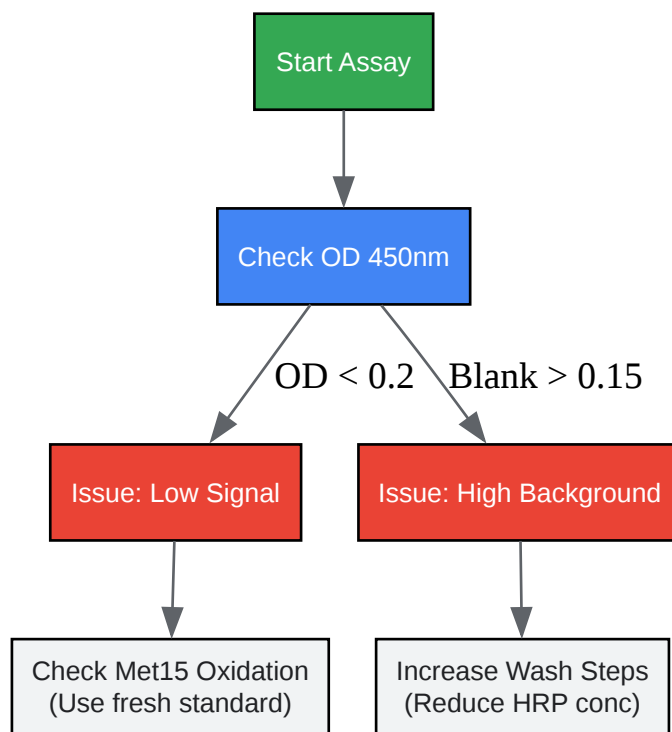
Parameter	Acceptance Limit
Intra-Assay CV	< 8%
Inter-Assay CV	< 12%
Spike Recovery	85% - 115%
Linearity (Dilution)	$R^2 > 0.99$
Sensitivity (LLOD)	< 5 pg/mL

Specificity Matrix[1]

- Gastrin I (G17-I): 100% Cross-reactivity[1]
- Gastrin II (Sulfated): < 5% (Dependent on Ab selection, verify with vendor)[1]
- Big Gastrin (G34): < 1% (Due to N-term capture specificity)[1]
- CCK-8: < 0.1% (Due to N-term capture specificity)[1]

Troubleshooting & Optimization

Workflow Logic Diagram



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Figure 2: Basic Troubleshooting Decision Tree.

Critical "Met-15" Note

If signal is consistently low despite fresh reagents, the Standard may have oxidized.

- Test: Compare the standard curve against a "Norleucine-15" (Nle15) Gastrin analogue. Nle is isosteric to Met but resistant to oxidation. If Nle-Gastrin binds well but Met-Gastrin does not, your Met-standard is compromised.[1]

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